Toll-like receptor modulator

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

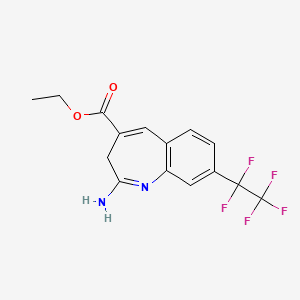

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Novel Toll-like Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptors (TLRs) are at the forefront of the innate immune system, acting as sentinels that recognize molecular patterns associated with pathogens and cellular damage. Their crucial role in initiating and shaping immune responses has made them a prime target for therapeutic intervention in a wide range of diseases, including infectious diseases, cancer, and autoimmune disorders. This technical guide provides an in-depth overview of the discovery of novel TLR modulators, detailing signaling pathways, experimental methodologies, and quantitative data on recently identified compounds.

Core Concepts in Toll-like Receptor Signaling

TLRs are a class of pattern recognition receptors (PRRs) that identify pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2] Humans have ten functional TLRs (TLR1-10), which are localized either on the cell surface (TLR1, TLR2, TLR4, TLR5, TLR6) to detect extracellular microbial components, or within endosomal compartments (TLR3, TLR7, TLR8, TLR9) to sense microbial nucleic acids.[3][4][5]

Upon ligand binding, TLRs typically form homo- or heterodimers, which initiates a conformational change in their intracellular Toll/interleukin-1 receptor (TIR) domain.[2][5] This triggers the recruitment of TIR domain-containing adaptor proteins, leading to the activation of two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][4]

-

MyD88-Dependent Pathway: Utilized by all TLRs except TLR3, this pathway involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5] This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately resulting in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][4] This pathway primarily drives the production of pro-inflammatory cytokines.[2]

-

TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF). It is the primary pathway for TLR3 and is also activated by TLR4 from the endosome.[1] The TRIF-dependent pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFNs), which are critical for antiviral responses.[1][4]

The choice of signaling pathway and the resulting immune response are specific to the TLR engaged and the cell type involved. The complexity of these pathways offers multiple points for therapeutic modulation.

Visualizing TLR Signaling Pathways

To illustrate the intricate signaling cascades, the following diagrams were generated using the DOT language.

Caption: Overview of MyD88-dependent and TRIF-dependent TLR signaling pathways.

Discovery of Novel TLR Modulators: A Workflow

The identification of novel TLR modulators typically follows a structured workflow, beginning with high-throughput screening (HTS) of compound libraries to identify initial "hits." These hits then undergo a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action. Promising candidates are further optimized through medicinal chemistry to improve their potency, selectivity, and drug-like properties.

Caption: A typical workflow for the discovery and development of novel TLR modulators.

Quantitative Data of Selected TLR Modulators

The following table summarizes quantitative data for a selection of small molecule TLR modulators. This data is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

| Compound Name | Target TLR | Modulator Type | Assay System | Potency (IC50/EC50) | Reference |

| CU-115 | TLR8 | Inhibitor | Not Specified | Low micromolar | [6] |

| CU-72 | TLR7/8 | Dual Inhibitor | Not Specified | Low micromolar | [6] |

| ZINC12899676 | TLR2/1 | Antagonist | RAW264.7 macrophages | ~6.1 µM (TNF-α secretion) | [7] |

| Methyl-piperidino-pyrazole (MPP) | MyD88 TIR domain | Inhibitor | Mouse BMM | ~10 µM (TNFα production) | [8] |

| OxPAPC | TLR2 | Inhibitor | Mouse model | Not specified | [9] |

| RsDPLA | TLR4 | Antagonist | Not specified | Not specified | [9] |

Key Experimental Protocols

The successful identification and characterization of TLR modulators rely on a suite of robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly employed in this field.

Cell-Based Reporter Gene Assay for TLR Activation

This assay is a primary screening tool to identify compounds that either activate or inhibit TLR signaling pathways. It utilizes engineered cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that stably express a specific TLR and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[8][10][11]

Materials:

-

HEK-Blue™ TLR cell lines (InvivoGen) or equivalent, expressing the TLR of interest and an NF-κB-inducible SEAP reporter gene.

-

HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.

-

Known TLR agonists and antagonists (for control purposes).

-

Test compounds.

-

96-well cell culture plates.

-

Spectrophotometer.

Protocol:

-

Cell Seeding: Seed the HEK-Blue™ TLR cells into a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

-

Compound Treatment:

-

For Agonist Screening: Add test compounds at various concentrations to the cells.

-

For Antagonist Screening: Pre-incubate the cells with test compounds for 1-2 hours, followed by the addition of a known TLR agonist at its EC50 concentration.[11]

-

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Transfer a small volume of the cell culture supernatant to a new 96-well plate containing the SEAP detection medium.

-

Incubate for 1-3 hours at 37°C.

-

Measure the absorbance at 620-650 nm using a spectrophotometer.

-

-

Data Analysis: The level of SEAP activity is directly proportional to the activation of the NF-κB pathway. Calculate the percentage of activation or inhibition relative to control wells.

Cytokine Production Assay in Primary Immune Cells

This assay provides a more physiologically relevant assessment of a compound's effect on TLR signaling by measuring the production of key inflammatory cytokines in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMMs).[12][13]

Materials:

-

Human PBMCs or mouse BMMs.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Known TLR agonists (e.g., LPS for TLR4, R848 for TLR7/8).

-

Test compounds.

-

Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-12).[13]

-

96-well cell culture plates.

Protocol:

-

Cell Isolation and Seeding: Isolate primary immune cells using standard protocols and seed them into a 96-well plate.

-

Compound Treatment:

-

For Agonist Activity: Treat the cells with varying concentrations of the test compound.

-

For Antagonist Activity: Pre-treat the cells with the test compound for 1-2 hours before stimulating with a known TLR agonist.

-

-

Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of the compound on cytokine production and calculate EC50 or IC50 values.

In Vivo Models for Efficacy Testing

In vivo models are crucial for evaluating the therapeutic potential of TLR modulators in a whole-organism context. The choice of model depends on the disease indication and the specific TLR being targeted.

Example: LPS-Induced Endotoxemia Model for TLR4 Antagonists

This model is used to assess the ability of a TLR4 antagonist to protect against the lethal effects of lipopolysaccharide (LPS), which mimics aspects of Gram-negative sepsis.[8]

Materials:

-

Mice (e.g., C57BL/6).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (TLR4 antagonist).

-

Vehicle control.

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal, intravenous, or oral).

-

LPS Challenge: After a pre-determined time, challenge the mice with a lethal or sub-lethal dose of LPS.

-

Monitoring: Monitor the mice for signs of sickness, changes in body temperature, and survival over a period of 24-72 hours.

-

Cytokine Analysis: At specific time points, blood samples can be collected to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α).[8]

-

Data Analysis: Compare the survival rates and cytokine levels between the compound-treated and vehicle-treated groups to determine the protective efficacy of the TLR4 antagonist.

Conclusion and Future Perspectives

The discovery of novel Toll-like receptor modulators holds immense promise for the development of new therapies for a multitude of diseases. The continued exploration of TLR biology, coupled with innovative screening strategies and rational drug design, will undoubtedly lead to the identification of next-generation immunomodulatory drugs.[14] As our understanding of the intricate regulation of TLR signaling deepens, so too will our ability to fine-tune the immune response for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance this exciting field.

References

- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Toll-like receptor signaling pathway | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Toll-like receptor (TLRs) agonists and antagonists for COVID-19 treatments [frontiersin.org]

- 10. invivogen.com [invivogen.com]

- 11. Human-Based Immune Responsive In Vitro Infection Models for Validation of Novel TLR4 Antagonists Identified by Computational Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Toll-like receptor modulators: a patent review (2006-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Screening for Novel TLR Agonists and Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation for the identification and characterization of novel Toll-like receptor (TLR) agonists and antagonists. This guide is intended to serve as a practical resource for researchers in immunology, pharmacology, and drug discovery.

Introduction to Toll-like Receptors and Their Therapeutic Potential

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system. They recognize conserved molecular patterns associated with pathogens (pathogen-associated molecular patterns or PAMPs) and endogenous danger signals (damage-associated molecular patterns or DAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the production of inflammatory cytokines, chemokines, and interferons, thereby orchestrating the initial immune response.

The modulation of TLR signaling holds significant therapeutic promise for a wide range of diseases. TLR agonists are being explored as vaccine adjuvants and for cancer immunotherapy, aiming to enhance the immune response. Conversely, TLR antagonists are under investigation for the treatment of autoimmune diseases, chronic inflammatory conditions, and sepsis, where dampening an overactive immune response is beneficial.

Core Screening Strategies

The identification of novel TLR modulators typically involves a multi-step screening cascade, beginning with high-throughput screening (HTS) of large compound libraries to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Primary High-Throughput Screening (HTS)

The primary goal of HTS is to rapidly screen large numbers of compounds to identify those that modulate a specific TLR. Cell-based reporter assays are the most common format for primary screening due to their robustness, scalability, and direct functional readout.

Experimental Workflow for High-Throughput Screening

Identifying Endogenous Ligands for Toll-like Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize conserved molecular patterns on pathogens. However, a growing body of evidence reveals that TLRs can also be activated by endogenous molecules released during tissue injury, inflammation, and cell death. These "danger signals," or damage-associated molecular patterns (DAMPs), play a crucial role in sterile inflammation, autoimmune diseases, and cancer. Identifying and characterizing these endogenous TLR ligands is a critical area of research for understanding disease pathogenesis and developing novel therapeutics.

This technical guide provides an in-depth overview of the core methodologies used to identify and validate endogenous TLR ligands. It includes detailed experimental protocols, a summary of known endogenous ligands and their quantitative interaction data, and visualizations of key signaling pathways and experimental workflows.

Known Endogenous Ligands and their TLR Interactions

A diverse array of endogenous molecules has been identified as ligands for various TLRs. These can be broadly categorized into proteins, extracellular matrix components, and nucleic acids. The following tables summarize the quantitative data available for some of the most well-characterized endogenous TLR ligands.

| Endogenous Ligand | Interacting TLR | Binding Affinity (Kd) | Effective Concentration (EC50) | Cell Type/System |

| Proteins | ||||

| HMGB1 (disulfide) | TLR4/MD-2 | 0.42 ± 0.01 µM[1][2] | ~1 µg/mL (induces TNF-α)[3] | Macrophages |

| HMGB1 (reduced) | TLR4 | 0.65 ± 0.01 µM[1][2] | - | - |

| HMGB1 (non-oxidizable 3S mutant) | TLR4 | 4.20 ± 0.09 µM[1][2] | - | - |

| HMGB1 | TLR4/MD-2 | 1.5 µM[4] | - | Surface Plasmon Resonance |

| HMGB1 | TLR4 | 7.41 x 10⁻⁸ M[5] | - | Surface Plasmon Resonance |

| S100A8/A9 | TLR4 | High Affinity (qualitative)[6] | - | Rheumatoid Arthritis model |

| S100A8 | TLR4 | High Affinity (qualitative)[7] | - | Traumatic Brain Injury model |

| HSP70 | TLR2 | - | - | Cancer cells[8] |

| LL-37 | TLR4 | High Affinity (qualitative)[9] | 10 µM (enhances DNA uptake)[10] | Plasmacytoid dendritic cells |

| Extracellular Matrix Components | ||||

| Biglycan (B1168362) | TLR2 & TLR4 | Comparable to PAMPs (qualitative)[11] | - | Macrophages[12][13] |

| Tenascin-C | TLR4 | - | - | Macrophages, Fibroblasts[14] |

| Fibronectin (FnIII-1c domain) | TLR4 | - | 10-20 µM (induces IL-8)[15][16] | Dermal Fibroblasts |

| Fibronectin (EDA domain) | TLR4 | - | ~10 µM (activates TLR4)[17] | HEK293 cells |

| Heparan Sulfate | TLR4 | - | ~2 mg/mouse (induces SIRS)[18] | In vivo (mouse model) |

| Hyaluronan (low molecular weight) | TLR2 | - | 100 µg/mL (induces gene expression)[19] | Peritoneal Exudate Cells |

Experimental Workflow for Identifying Endogenous TLR Ligands

The identification and validation of a novel endogenous TLR ligand is a multi-step process that requires a combination of biochemical, cell-based, and biophysical assays. A general workflow is outlined below.

Caption: A general workflow for the discovery and validation of endogenous TLR ligands.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is designed to identify proteins that interact with a specific TLR in a cellular context.

Materials:

-

Cells expressing the TLR of interest (e.g., macrophages, dendritic cells, or a TLR-transfected cell line).

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Antibody against the target TLR (IP-grade).

-

Isotype control antibody.

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis/Wash Buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-TLR antibody or isotype control to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

For mass spectrometry analysis, use a compatible elution buffer (e.g., ammonium (B1175870) bicarbonate).

-

For Western blotting, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and Western blotting to confirm the pulldown of the target TLR and interacting partners.

-

For identification of unknown interactors, submit the eluate for mass spectrometry analysis.

-

Mass Spectrometry for Protein Identification

This protocol provides a general overview of sample preparation for mass spectrometry following Co-IP.

Procedure:

-

Protein Digestion:

-

Elute the protein complexes from the beads.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 StageTip or ZipTip.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the resulting spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins present in the sample.

-

Compare the results from the anti-TLR IP to the isotype control IP to identify specific interactors.

-

Endotoxin Removal from Recombinant Proteins

It is crucial to remove any contaminating lipopolysaccharide (LPS), a potent TLR4 agonist, from recombinant proteins to ensure that the observed TLR activation is due to the endogenous ligand itself.

Method: Phase Separation with Triton X-114

-

Preparation:

-

Pre-chill the protein sample and a 10% (v/v) solution of Triton X-114 to 4°C.

-

-

Mixing:

-

Add Triton X-114 to the protein sample to a final concentration of 1%.

-

Mix gently and incubate on ice for 30 minutes.

-

-

Phase Separation:

-

Incubate the mixture at 37°C for 10 minutes to induce phase separation.

-

-

Centrifugation:

-

Centrifuge at 20,000 x g for 10 minutes at 25°C.

-

-

Collection:

-

Carefully collect the upper aqueous phase, which contains the protein, leaving the lower detergent phase, which contains the endotoxin.

-

-

Repeat:

-

Repeat the process 2-3 times for optimal endotoxin removal.

-

-

Validation:

-

Measure the endotoxin levels in the final protein sample using a Limulus Amebocyte Lysate (LAL) assay.

-

HEK-Blue™ Cell-Based Reporter Assay for TLR Activation

This assay utilizes engineered HEK293 cells that express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR cells (specific for the TLR of interest).

-

HEK-Blue™ Detection medium.

-

Endotoxin-free water and reagents.

-

96-well plates.

Procedure:

-

Cell Seeding:

-

Plate the HEK-Blue™ cells in a 96-well plate at the recommended density.

-

-

Ligand Stimulation:

-

Add various concentrations of the purified, endotoxin-free putative endogenous ligand to the cells.

-

Include positive controls (known TLR agonists) and negative controls (vehicle).

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.

-

-

Detection:

-

Add HEK-Blue™ Detection medium to the cell supernatant.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the SEAP activity by reading the absorbance at 620-655 nm. An increase in absorbance indicates TLR activation.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.

Procedure:

-

Ligand Immobilization:

-

Immobilize the recombinant TLR protein (ligand) onto a sensor chip surface. Amine coupling is a common method.

-

-

Analyte Injection:

-

Inject a series of concentrations of the purified endogenous ligand (analyte) over the sensor surface.

-

-

Data Acquisition:

-

Measure the change in the refractive index at the surface as the analyte binds to the immobilized ligand. This is recorded in a sensorgram.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

TLR Signaling Pathways

Upon ligand binding, TLRs initiate intracellular signaling cascades that culminate in the activation of transcription factors, such as NF-κB and IRFs, leading to the production of inflammatory cytokines and type I interferons. The two major signaling pathways are the MyD88-dependent and the TRIF-dependent pathways.

Caption: TLR4 signaling through MyD88-dependent and TRIF-dependent pathways.

Conclusion

The identification of endogenous TLR ligands is a rapidly evolving field with significant implications for our understanding of inflammatory and autoimmune diseases. The methodologies outlined in this guide provide a robust framework for the discovery, validation, and characterization of novel endogenous molecules that modulate TLR signaling. Rigorous experimental design, particularly with respect to the exclusion of microbial contaminants, is paramount to ensure the validity of these findings. As our knowledge of the endogenous TLR ligandome expands, so too will the opportunities for the development of targeted therapies that can modulate these critical pathways in disease.

References

- 1. Exploring the biological functional mechanism of the HMGB1/TLR4/MD-2 complex by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hyaluronan fragments generated by sperm-secreted hyaluronidase stimulate cytokine/chemokine production via the TLR2 and TLR4 pathway in cumulus cells of ovulated COCs, which may enhance fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A critical cysteine is required for HMGB1 binding to Toll-like receptor 4 and activation of macrophage cytokine release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural triterpenoid-aided identification of the druggable interface of HMGB1 occupied by TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physiciansweekly.com [physiciansweekly.com]

- 7. S100A8 Promotes Inflammation via Toll-Like Receptor 4 After Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological interplay between proteoglycans and their innate immune receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The matrix component biglycan is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The matrix component biglycan is proinflammatory and signals through Toll-like receptors 4 and 2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tenascin-C is an endogenous activator of Toll-like receptor 4 that is essential for maintaining inflammation in arthritic joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Regulation of the Innate Immune Response by Fibronectin: Synergism between the III-1 and EDA Domains | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Elucidating TLR Signaling Pathway Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanisms governing Toll-like receptor (TLR) signaling pathways. TLRs are a class of proteins that play a pivotal role in the innate immune system by recognizing structurally conserved molecules derived from microbes. Upon activation, TLRs trigger a cascade of intracellular signaling events that culminate in the production of inflammatory cytokines, chemokines, and interferons, thus orchestrating the early host defense against invading pathogens. A comprehensive understanding of these pathways is critical for the development of novel therapeutics targeting a wide range of inflammatory and autoimmune diseases.

Core Principles of TLR Signaling

Toll-like receptors are type I transmembrane proteins characterized by an extracellular leucine-rich repeat (LRR) domain responsible for pathogen recognition and a cytoplasmic Toll/interleukin-1 receptor (TIR) domain essential for initiating downstream signaling. Humans express ten functional TLRs, which are localized either on the plasma membrane (TLR1, TLR2, TLR4, TLR5, TLR6, TLR10) to recognize extracellular microbial components, or within endosomal compartments (TLR3, TLR7, TLR8, TLR9) to detect microbial nucleic acids.

Upon ligand binding, TLRs undergo conformational changes that facilitate their dimerization and the recruitment of specific TIR domain-containing adaptor proteins. The differential usage of these adaptor proteins dictates the downstream signaling cascade and the subsequent cellular response. The four main TIR domain-containing adaptor proteins are MyD88 (Myeloid differentiation primary response 88), TRIF (TIR-domain-containing adapter-inducing interferon-β), TRAM (TRIF-related adaptor molecule), and TIRAP (TIR domain containing adaptor protein, also known as Mal).

The activation of TLR signaling pathways can be broadly categorized into two major branches: the MyD88-dependent pathway, which is utilized by all TLRs except TLR3, and the TRIF-dependent pathway, which is exclusively used by TLR3 and TLR4.

The MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is the central signaling cascade for the majority of TLRs and is crucial for the rapid induction of inflammatory cytokines.

Upon ligand recognition, cell surface TLRs (and endosomal TLRs 7, 8, and 9) recruit the adaptor protein TIRAP to the plasma membrane, which in turn facilitates the recruitment of MyD88. For endosomal TLRs, MyD88 can be recruited directly. MyD88 then serves as a scaffold to assemble a larger signaling complex. The death domain of MyD88 interacts with the death domain of IRAK4 (IL-1 receptor-associated kinase 4), a serine/threonine kinase. This interaction leads to the phosphorylation and activation of IRAK4, which then phosphorylates IRAK1 and IRAK2.

The activated IRAK proteins dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1a, catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains. These polyubiquitin chains act as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex, which consists of TAK1, TAB1, and TAB2 or TAB3.

Activated TAK1 subsequently phosphorylates two distinct downstream pathways: the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) cascade. The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is phosphorylated by TAK1, leading to its activation. Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Simultaneously, activated TAK1 phosphorylates and activates MKKs (MAPK kinases), which in turn phosphorylate and activate the MAPKs, including ERK, JNK, and p38. These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (activator protein 1), which also translocate to the nucleus to induce the expression of inflammatory genes.

Caption: MyD88-dependent TLR signaling pathway leading to the activation of NF-κB and AP-1.

The TRIF-Dependent Signaling Pathway

The TRIF-dependent pathway is essential for the induction of type I interferons (IFN-α and IFN-β) and the activation of late-phase NF-κB. This pathway is exclusively activated by TLR3 and TLR4.

For TLR4, which is located on the plasma membrane, ligand binding initially triggers the MyD88-dependent pathway. Subsequently, the TLR4 complex is endocytosed, and within the endosome, it switches to the TRIF-dependent pathway. This switch is facilitated by the adaptor protein TRAM, which recruits TRIF to the endosomal TLR4. TLR3, being an endosomal resident, directly recruits TRIF upon recognition of its ligand, double-stranded RNA.

Once recruited, TRIF acts as a signaling hub, initiating two distinct downstream branches. In the first branch, TRIF interacts with TRAF3, another member of the TRAF family. This interaction leads to the recruitment and activation of the kinases IKKε and TBK1 (TANK-binding kinase 1). These kinases then phosphorylate the transcription factors IRF3 (interferon regulatory factor 3) and IRF7. Phosphorylated IRF3 and IRF7 form homodimers or heterodimers and translocate to the nucleus, where they bind to IFN-stimulated response elements (ISREs) in the promoters of type I IFN genes, leading to their transcription.

In the second branch, TRIF interacts with TRAF6 and RIP1 (receptor-interacting protein 1), leading to the activation of the TAK1 complex and subsequently the IKK complex and MAPK pathways. This results in the late-phase activation of NF-κB and AP-1, contributing to the expression of inflammatory cytokines and other immune-related genes.

Caption: TRIF-dependent TLR signaling pathway leading to type I IFN and inflammatory gene expression.

Quantitative Data in TLR Signaling

The study of TLR signaling pathways often involves the quantification of various molecular and cellular events. This data is crucial for building accurate models of pathway dynamics and for understanding the dose-response relationships of potential therapeutic agents.

Table 1: Key Protein-Protein Interaction Affinities in TLR Signaling

| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method |

| TLR4/MD-2 - LPS | ~20-60 nM | Surface Plasmon Resonance |

| MyD88 TIR - IRAK4 DD | ~1.5 µM | Isothermal Titration Calorimetry |

| TRIF TIR - TRAF6 | ~5 µM | Co-immunoprecipitation |

| IκBα - NF-κB (p50/p65) | ~40-80 pM | Electrophoretic Mobility Shift Assay |

Table 2: Representative Kinase Activity in TLR Signaling

| Kinase | Substrate | Michaelis Constant (Km) |

| IRAK4 | IRAK1 | ~2.5 µM |

| IKKβ | IκBα (Ser32/36) | ~5-10 µM |

| TBK1 | IRF3 | ~1-5 µM |

| p38 MAPK | ATF2 | ~3-7 µM |

Experimental Protocols for Studying TLR Signaling

A variety of experimental techniques are employed to dissect the intricate mechanisms of TLR signaling. Below are detailed protocols for some of the key assays.

This assay is widely used to quantify the activity of the NF-κB signaling pathway upon TLR stimulation.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites is transfected into cells. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. Upon stimulation with a TLR ligand, activated NF-κB translocates to the nucleus, binds to the promoter, and drives the expression of firefly luciferase. The enzymatic activity of luciferase, which produces light, is measured and is proportional to NF-κB activity.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells (or another suitable cell line) in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]) and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours to allow for plasmid expression.

-

-

TLR Ligand Stimulation:

-

Replace the medium with fresh medium containing the desired TLR ligand at various concentrations (e.g., LPS for TLR4, R848 for TLR7/8).

-

Include a negative control (medium alone) and a positive control (e.g., TNF-α).

-

Incubate for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each sample.

-

Plot the relative luciferase activity against the ligand concentration.

-

Caption: Experimental workflow for a dual-luciferase reporter assay to measure NF-κB activation.

Co-IP is a powerful technique to identify and validate interactions between proteins within a signaling complex.

Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. If other "prey" proteins are bound to the bait protein, they will also be pulled down. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.

Protocol:

-

Cell Lysis:

-

Treat cells with a TLR ligand to induce the formation of the signaling complex of interest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-MyD88) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the prey protein (e.g., anti-IRAK4) followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the presence of the prey protein using a chemiluminescent substrate.

-

Conclusion

The elucidation of TLR signaling pathways has been a landmark achievement in immunology, providing profound insights into the mechanisms of innate immunity and inflammation. The MyD88-dependent and TRIF-dependent pathways represent the two major arms of TLR signaling, each culminating in the activation of distinct sets of transcription factors and the induction of specific gene expression programs. A thorough understanding of these pathways, facilitated by quantitative data and robust experimental methodologies, is paramount for the rational design and development of novel therapeutics aimed at modulating immune responses in a variety of disease contexts. The continued investigation of the intricate regulatory mechanisms governing TLR signaling will undoubtedly unveil new targets for therapeutic intervention.

mechanism of action of small molecule TLR modulators

An In-depth Technical Guide to the Mechanism of Action of Small Molecule TLR Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as the first line of defense against invading pathogens.[1][2][3] These pattern recognition receptors (PRRs) identify conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs), as well as endogenous molecules released from damaged cells, called damage-associated molecular patterns (DAMPs).[2][3] Humans possess ten functional TLRs (TLR1-10), which are strategically located on the cell surface (TLR1, TLR2, TLR4, TLR5, TLR6, TLR10) to recognize microbial membrane components, or within endosomal compartments (TLR3, TLR7, TLR8, TLR9) to detect microbial nucleic acids.[1][3][4]

Upon activation, TLRs trigger potent signaling cascades that culminate in the production of inflammatory cytokines, chemokines, and type I interferons, orchestrating an immune response that bridges innate and adaptive immunity.[5][6][7] However, dysregulation of TLR signaling is implicated in a wide array of pathological conditions, including chronic inflammation, autoimmune diseases, sepsis, and cancer.[8][9] This dual role makes TLRs highly attractive targets for therapeutic intervention. Small molecule modulators, both agonists and antagonists, offer a promising avenue to manipulate TLR activity for therapeutic benefit, with applications ranging from vaccine adjuvants and cancer immunotherapy to treatments for inflammatory and autoimmune disorders.[7][8][9][10]

This technical guide provides an in-depth exploration of the , focusing on the core signaling pathways, quantitative data for key modulators, and detailed experimental protocols for their characterization.

Core TLR Signaling Pathways

TLR signaling originates from the cytoplasmic Toll/interleukin-1 receptor (TIR) domain.[11] Ligand binding induces TLR homo- or heterodimerization, which recruits TIR domain-containing adaptor proteins.[11] These adaptors dictate the downstream signaling events, which are broadly classified into two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][10]

MyD88-Dependent Pathway

All TLRs, with the exception of TLR3, utilize the myeloid differentiation primary response 88 (MyD88) adaptor protein to initiate signaling.[1][11]

-

Initiation: Upon TLR activation, MyD88 is recruited to the receptor's TIR domain, sometimes via a bridging adaptor like TIRAP (TIR-associated protein) for TLR2 and TLR4.[1][6]

-

Signal Transduction: MyD88, through its death domain, recruits and activates IL-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1.[2][4][12] This leads to the formation of a complex with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][12]

-

Downstream Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn activates two major downstream cascades:

-

Outcome: The nuclear translocation of NF-κB and AP-1 drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6][13][15]

TRIF-Dependent Pathway

This pathway is utilized by TLR3 and TLR4 and is critical for inducing the production of type I interferons (IFN-α/β).[1]

-

Initiation: TLR4, upon internalization into an endosome, recruits the TRIF-related adaptor molecule (TRAM), which then engages the TIR-domain-containing adapter-inducing interferon-β (TRIF).[16][17] TLR3 directly recruits TRIF in the endosome.[1]

-

Signal Transduction: TRIF activation leads to two distinct downstream branches:

-

Outcome: Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β).[4] The concurrent, albeit delayed, activation of NF-κB contributes to the expression of inflammatory cytokines.[1]

Mechanisms of Small Molecule Modulators by TLR Target

Small molecules can act as agonists, mimicking the natural ligand to activate TLR signaling, or as antagonists, blocking the receptor and inhibiting its downstream cascade.[10] Their mechanisms are often highly specific to the targeted TLR.

TLR4 Modulators

TLR4 is unique as it is the only TLR that utilizes both MyD88- and TRIF-dependent pathways.[16] It recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, a process facilitated by the co-receptors LBP, CD14, and MD-2.[14] Small molecule modulators typically target the TLR4/MD-2 complex.

-

Agonists: TLR4 agonists are primarily developed as vaccine adjuvants.[16][18] A key example is Monophosphoryl Lipid A (MPLA), a detoxified derivative of LPS.[16] MPLA is a TRIF-biased agonist, preferentially activating the TRIF pathway, which leads to a robust T-helper 1 (Th1) response with reduced pro-inflammatory cytokine production compared to LPS, enhancing its safety profile.[11][16]

-

Antagonists: These molecules block LPS-induced signaling and are developed for conditions like sepsis and chronic inflammatory diseases.[16][19] Many antagonists act by competing with the lipid A portion of LPS for binding to the hydrophobic pocket of the MD-2 co-receptor, thereby preventing the dimerization of the TLR4/MD-2 complex.[13][18]

| Molecule | Type | Mechanism of Action | Activity Data | Application |

| MPLA (Monophosphoryl Lipid A) | Agonist (TRIF-biased) | Binds to TLR4/MD-2 complex | Potent adjuvant activity | FDA-approved vaccine adjuvant[8][11] |

| Eritoran (E5564) | Antagonist | Competes with LPS for MD-2 binding | Failed in Phase III for sepsis[18] | Anti-inflammatory research[18] |

| TAK-242 (Resatorvid) | Antagonist | Binds to Cys747 in the intracellular TIR domain of TLR4 | IC50 = 1.8 nM (LPS-induced NO) | Anti-inflammatory research[13][18] |

| FP Compounds (e.g., FP7) | Antagonist | Competes with LPS for MD-2 binding | IC50 = 0.46 to 3.2 µM (cytokine inhibition)[16][18] | Preclinical development |

TLR7 and TLR8 Modulators

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), particularly from viruses.[20][21] They are closely related and many small molecules modulate both.[22] Activation of TLR7, highly expressed in plasmacytoid dendritic cells (pDCs), leads to a strong type I IFN response.[21][22] TLR8 activation, prominent in myeloid cells, drives a Th1-polarizing response with high levels of IL-12 and TNF-α.[12][21]

-

Agonists: Small molecule agonists are typically heterocyclic compounds like imidazoquinolines. They are used as topical agents for skin cancers and viral infections and are explored as vaccine adjuvants.[8][10][20]

| Molecule | Type | Primary Target(s) | Activity Data | Application |

| Imiquimod (R837) | Agonist | TLR7 | EC50 ~1-5 µg/mL for cytokine induction | Topical anti-cancer/antiviral[8][22] |

| Resiquimod (R848) | Agonist | TLR7/TLR8 | EC50 ~0.1-1 µg/mL for cytokine induction | Adjuvant, immunotherapy research[12][23] |

| Loxoribine | Agonist | TLR7 | Guanosine analog, induces IFN-α | Antiviral research[23] |

| PF-04878691 | Agonist | TLR7 | Potent and selective | Preclinical development[23] |

TLR2 Heterodimer Modulators

TLR2 is a cell-surface receptor that recognizes a wide variety of microbial components, including lipoproteins.[24] It is unique in that it must form a heterodimer with either TLR1 or TLR6 to signal.[24][25]

-

TLR2/TLR1: Recognizes triacylated lipopeptides.

-

TLR2/TLR6: Recognizes diacylated lipopeptides.[24]

Small molecule modulators can be designed to specifically stabilize or disrupt one of these heterodimer interfaces.[26]

-

Agonists: Small molecules like CU-T12-9 have been developed to specifically activate the TLR1/TLR2 heterodimer by binding at the protein-protein interface, stabilizing the complex and initiating downstream signaling.[26]

| Molecule | Type | Target | Mechanism of Action | Activity Data | Application |

| CU-T12-9 | Agonist | TLR1/TLR2 | Stabilizes TLR1/TLR2 protein-protein interaction | EC50 = 60 nM (SEAP reporter)[26] | Research, potential adjuvant |

| OxPAPC | Antagonist | TLR1/TLR2 | Inhibits TLR2-mediated inflammation | Reduces inflammatory cytokines in mouse models[23] | Research |

Experimental Protocols for Characterizing TLR Modulators

A multi-step process is required to identify and characterize novel small molecule TLR modulators. This typically involves primary screening, secondary validation, and mechanistic studies.

Cell-Based Reporter Gene Assays

These assays are the workhorse for primary screening and determining TLR selectivity. They utilize cell lines, such as Human Embryonic Kidney 293 (HEK293), engineered to express a specific human or murine TLR and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter responsive to TLR signaling (e.g., NF-κB or IRF3).[26][27]

Detailed Methodology (HEK-Blue™ TLR Selection Assay):

-

Cell Culture: Maintain HEK-Blue™ hTLR cells (e.g., hTLR4, hTLR7) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, and the appropriate selection antibiotic (e.g., Zeocin™, Normocin™).

-

Assay Preparation: Plate cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment:

-

For Agonist Screening: Add small molecules at various concentrations to the wells. Include a positive control (known TLR ligand, e.g., LPS for TLR4) and a negative control (vehicle, e.g., DMSO).

-

For Antagonist Screening: Pre-incubate cells with the small molecule for 1-2 hours, then add a known TLR ligand at its EC50 concentration.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in 5% CO₂.

-

Detection:

-

Transfer 20 µL of supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution, a SEAP detection reagent.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of activation (for agonists) or inhibition (for antagonists) relative to controls. Plot dose-response curves to determine EC50 or IC50 values.

Cytokine Release Assays

To confirm activity in a more physiologically relevant context, cytokine production is measured in primary immune cells like human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).[27]

Detailed Methodology (ELISA for TNF-α in PBMCs):

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate in a 96-well plate at ~2 x 10⁵ cells/well.

-

Compound Treatment: Add small molecule modulators and controls as described for the reporter assay.

-

Incubation: Incubate for 6-24 hours at 37°C in 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight.

-

Wash the plate and block non-specific binding sites.

-

Add diluted supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours.

-

Wash and add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Wash and add a substrate solution (e.g., TMB). Stop the reaction with stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate cytokine concentrations in the supernatants by interpolating from the standard curve.

Western Blot for Signaling Pathway Analysis

To elucidate the specific signaling pathway being modulated (MyD88 vs. TRIF), the phosphorylation status of key downstream proteins can be analyzed via Western blot.

Detailed Methodology (Phospho-IRF3 Detection):

-

Cell Culture and Lysis: Culture macrophages (e.g., RAW 264.7) and treat with the TLR modulator for a short time course (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate overnight with a primary antibody specific for phosphorylated IRF3 (p-IRF3).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

Small molecule modulators of Toll-like receptors represent a powerful and versatile class of therapeutics with immense potential. Their mechanisms of action are intricately linked to the specific TLR they target and the unique signaling pathways downstream of each receptor. Agonists, by activating targeted immune responses, are proving invaluable as vaccine adjuvants and cancer immunotherapies.[8][10] Antagonists, by dampening excessive inflammation, offer new hope for treating a host of inflammatory and autoimmune diseases.[8][19] A thorough understanding of the underlying molecular mechanisms, supported by robust characterization using a suite of biochemical and cell-based assays, is critical for the continued development of safe and effective TLR-targeted drugs. The protocols and data presented in this guide provide a framework for researchers and drug developers to advance this exciting field.

References

- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small-Molecule Modulators of Toll-like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are TLR modulators and how do they work? [synapse.patsnap.com]

- 11. Targeting Toll-like Receptors with Small Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]

- 20. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. labiotech.eu [labiotech.eu]

- 23. Frontiers | Toll-like receptor (TLRs) agonists and antagonists for COVID-19 treatments [frontiersin.org]

- 24. invivogen.com [invivogen.com]

- 25. Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Modulating Toll-Like Receptors with Natural Products: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize conserved molecular patterns from pathogens (Pathogen-Associated Molecular Patterns, PAMPs) and endogenous danger signals released from damaged cells (Damage-Associated Molecular Patterns, DAMPs).[1] This recognition triggers intricate signaling cascades, primarily through MyD88-dependent and TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and IRFs.[2][3][4] These transcription factors orchestrate the expression of pro-inflammatory cytokines, chemokines, and interferons, mounting a rapid defense against infection and injury.[1][5] However, dysregulated or chronic TLR activation is implicated in a host of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.[5][6]

Natural products have emerged as a rich reservoir of bioactive compounds with the potential to modulate these critical pathways.[7] Many phytochemicals, from polyphenols to terpenoids, have been shown to exhibit potent anti-inflammatory properties by targeting TLRs and their downstream signaling components.[7] This technical guide provides an in-depth overview of key natural products that function as TLR modulators, presents their quantitative inhibitory data, details the experimental protocols used for their characterization, and visualizes the core signaling and experimental workflows.

Core TLR Signaling Pathways

TLR signaling is broadly divided into two major branches: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is specific to TLR3 and TLR4. TLR4 is unique in its ability to activate both pathways.[8]

-

MyD88-Dependent Pathway: Upon ligand binding, TLRs recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of IRAK kinases and the E3 ubiquitin ligase TRAF6. Subsequently, the TAK1 complex is activated, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][7]

-

TRIF-Dependent Pathway: For TLR4, following endocytosis, the receptor recruits the TRIF adaptor protein. This pathway leads to the activation of the kinases TBK1 and IKKε, which phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-α/β).[9]

Below is a diagram illustrating the canonical TLR4 signaling cascade, which encompasses both the MyD88-dependent and TRIF-dependent pathways.

Natural Product TLR Modulators: Quantitative Data

A variety of natural products have been identified as potent inhibitors of TLR signaling, primarily targeting TLR2 and TLR4. These compounds often act by interfering with receptor dimerization, blocking the recruitment of adaptor proteins, or inhibiting downstream kinases. The following tables summarize the quantitative data for several well-studied natural product TLR modulators.

| Table 1: Polyphenol TLR Modulators | ||||

| Compound | Natural Source | Target TLR | Effect | Quantitative Data |

| Curcumin | Curcuma longa | TLR4 | Inhibits TLR4 dimerization and downstream NF-κB and IRF3 activation.[8][9] | IC50: ~8.05 µM (MDA-MB-231 cells), ~25.6 µM (MCF-7 cells) for cell viability inhibition.[9] |

| Resveratrol | Vitis vinifera (Grapes) | TLR4 | Suppresses TLR4 expression and inhibits NF-κB, MAPKs, and IRF3 signaling.[10][11][12] | Decreases LPS-induced TNF-α, IL-6, and IL-8 production in a dose-dependent manner (2, 4, 8 µmol/L).[12] |

| Quercetin | Many fruits and vegetables | TLR4, TLR2 | Inhibits TLR4/NF-κB signaling and upregulates Tollip, a negative regulator.[4][13][14] | Significantly reduces LPS-induced TNF-α and IL-6 production at concentrations of 5, 10, and 20 µM.[6] |

| Berberine | Berberis species | TLR4 | Inhibits the TLR4/NF-κB signaling pathway.[5][7] | EC50: 1.14 µM for increasing viability in LPS-injured NIT-1 cells.[1] |

| Emodin | Rheum palmatum (Rhubarb) | TLR2 | Attenuates inflammation by inhibiting the TLR2-mediated NF-κB pathway.[15] | Inhibits LPS-induced TNF-α, IL-1β, and IL-6 expression at 20 µM and 40 µM.[15] |

| Table 2: Terpenoid, Saponin, and Naphthoquinone TLR Modulators | ||||

| Compound | Natural Source | Target TLR | Effect | Quantitative Data |

| Andrographolide | Andrographis paniculata | TLR4 | Inhibits tumor growth by inactivating the TLR4/NF-κB signaling pathway.[16][17][18][19] | Reduces MM cell proliferation and downregulates TLR4 and NF-κB expression.[17] |

| Baicalin | Scutellaria baicalensis | TLR2, TLR4 | Inhibits the TLR2/MyD88/NF-κB p65 signaling pathway.[20][21][22] | IC50 for IL-6 inhibition: 591.3 µM; IC50 for TNF-α inhibition: 450 µM in LPS-stimulated RAW 264.7 cells.[23] |

| Ginsenoside Rb1 | Panax ginseng | TLR4 | Prevents TLR4 dimerization and modulates NF-κB/MAPKs signaling.[3][24][25][26] | Significantly decreases inflammatory cytokine release in LPS-stimulated RAW264.7 cells at 5, 10, and 20 mg/kg in vivo.[3] |

| Glycyrrhizin | Glycyrrhiza glabra (Licorice) | TLR2, TLR4, TLR9 | Inhibits TLR signaling by disrupting lipid rafts and TLR4 recruitment.[27][28][29] | Dose-dependently inhibits TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 cells.[29][30] |

| Shikonin | Lithospermum erythrorhizon | TLR4 | Mitigates inflammation by inhibiting the TLR4/MyD88/NF-κB pathway.[2] | Suppresses TLR4 expression and NF-κB activation. |

Key Experimental Methodologies

Characterizing the activity of natural products as TLR modulators involves a series of in vitro assays to determine their effects on cell viability, receptor activation, downstream signaling, and cytokine production. A general workflow is depicted below.

Cell Viability Assay (MTT Protocol)

It is crucial to assess whether the observed inhibitory effects of a natural product are due to specific TLR modulation or general cytotoxicity. The MTT assay is a colorimetric assay for measuring cellular metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the natural product for 24-48 hours. Include vehicle-only controls.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Cytokine Quantification (ELISA Protocol)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted into the cell culture supernatant.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a measurable color change.

-

Protocol:

-

Cell Treatment & Supernatant Collection: Seed cells in a 24- or 48-well plate. Pre-treat with the natural product for 1-2 hours, then stimulate with a TLR ligand (e.g., 100 ng/mL LPS for TLR4) for 18-24 hours.[8] Centrifuge the plate and collect the supernatant.

-

Coating: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with 10% FBS or 1% BSA in PBS for 1-2 hours.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[3]

-

Detection: Wash the plate and add the biotinylated detection antibody for 1 hour.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP for 30 minutes.

-

Substrate Development: Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid.[3]

-

Reading: Measure absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

-

NF-κB Reporter Assay (Luciferase Protocol)

This assay measures the transcriptional activity of NF-κB, a key downstream target of TLR signaling.

-

Principle: HEK293 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.

-

Protocol:

-

Cell Seeding: Seed NF-κB reporter HEK293 cells into a white, clear-bottom 96-well plate at ~30,000 cells/well and incubate overnight.

-

Treatment: Pre-treat cells with the natural product for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR agonist (e.g., TNF-α or LPS if co-transfected with TLR4/MD2/CD14) for 5-6 hours.

-

Lysis and Luciferase Reaction: Lyse the cells and add a luciferase assay reagent (containing luciferin (B1168401) substrate).

-

Luminescence Reading: Measure luminescence using a luminometer.[16]

-

Western Blot for Signaling Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of key signaling proteins like NF-κB p65 and the degradation of IκBα, which are hallmarks of TLR pathway activation.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of a protein (e.g., p-p65) or the total protein. A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.

-

Protocol:

-

Cell Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well). Treat with the natural product and/or LPS for a short duration (e.g., 15-60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an ECL substrate.[19] Visualize the protein bands using a chemiluminescence imaging system.

-

Conclusion

The study of natural products as TLR modulators represents a highly promising frontier in the development of novel therapeutics for inflammatory diseases. Compounds such as curcumin, resveratrol, berberine, and ginsenoside Rb1 have demonstrated significant inhibitory effects on TLR signaling, particularly the TLR4-NF-κB axis, which is central to many pathological inflammatory responses. This guide provides a foundational framework for researchers, outlining the key signaling pathways, presenting quantitative data on prominent natural modulators, and detailing the essential experimental protocols required to investigate these interactions. By leveraging these methodologies, the scientific community can continue to explore the vast chemical diversity of the natural world to discover and develop next-generation immunomodulatory agents.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. protocols.io [protocols.io]

- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Dimer of the Toll-Like Receptor 4 Cytoplasmic Domain Provides a Specific Scaffold for the Recruitment of Signalling Adaptor Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. bosterbio.com [bosterbio.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. researchgate.net [researchgate.net]

- 25. med.emory.edu [med.emory.edu]

- 26. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. Cytokine Elisa [bdbiosciences.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

in silico screening for TLR modulator discovery

An In-Depth Technical Guide to In Silico Screening for Toll-Like Receptor (TLR) Modulator Discovery

Audience: Researchers, scientists, and drug development professionals.

Toll-like receptors (TLRs) are a class of transmembrane proteins that serve as a cornerstone of the innate immune system.[1][2] They function as pattern recognition receptors (PRRs), identifying conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) from microbes, as well as damage-associated molecular patterns (DAMPs) released from host cells.[3][4][5] This recognition triggers signaling cascades that initiate inflammatory and adaptive immune responses.[2][6]

Human TLRs are categorized based on their cellular location and the ligands they recognize.[3]

-

Cell Surface TLRs (TLR1, TLR2, TLR4, TLR5, TLR6): Primarily recognize microbial membrane components like lipoproteins and lipopolysaccharide (LPS).[3]

-

Endosomal TLRs (TLR3, TLR7, TLR8, TLR9): Located in intracellular compartments, they primarily detect microbial nucleic acids such as double-stranded RNA (dsRNA), single-stranded RNA (ssRNA), and CpG-containing DNA.[3][7]

Upon ligand binding, TLRs typically form dimers, which initiates downstream signaling through two principal pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[6][8] The MyD88-dependent pathway is utilized by all TLRs except TLR3 and leads to the production of pro-inflammatory cytokines.[6][8] The TRIF-dependent pathway is exclusive to TLR3 and TLR4 and is associated with the production of type-I interferons.[6][8] Given their central role in orchestrating immune responses, TLRs are compelling therapeutic targets for a wide range of conditions, including infectious diseases, cancer, and autoimmune disorders.[1][8][9]

The Role of In Silico Screening in TLR Drug Discovery

In silico screening, or virtual screening (VS), employs computational methods to search vast libraries of small molecules to identify those that are most likely to bind to a drug target.[3] This approach offers significant advantages in early-stage drug discovery by reducing the time and cost associated with high-throughput screening (HTS) of physical compounds.[3][10] The primary strategies for virtual screening are Structure-Based Virtual Screening (SBVS) and Ligand-Based Virtual Screening (LBVS).[11][12]

General Workflow for In Silico TLR Modulator Discovery

The computational discovery of novel small-molecule TLR modulators follows a multi-step protocol.[6][8] It begins with preparing the target receptor and compound libraries, followed by virtual screening using structure- or ligand-based approaches. Hits are then refined using more advanced computational methods before undergoing essential experimental validation.[8]

Structure-Based Virtual Screening (SBVS)

SBVS relies on the three-dimensional (3D) structure of the target receptor to identify potential ligands through molecular docking simulations.[11] This method predicts the binding pose and affinity of a small molecule within the target's binding site.

Experimental Protocol: SBVS for TLR4 Antagonists

-

Target Preparation:

-

Structure Retrieval: Obtain the crystal structure of the human TLR4/MD-2 complex from the Protein Data Bank (PDB; e.g., PDB ID: 4G8A).[13]

-

Protein Preparation: Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, remove water molecules, add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to relieve steric clashes. The MD-2 co-receptor is crucial as it forms the primary binding pocket for many small molecules.[10][14]

-